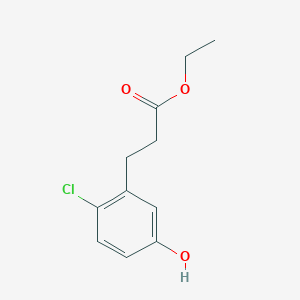
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a propionic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-Chloro-5-hydroxy-phenyl)-propionic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloro-5-oxo-phenyl)-propionic acid ethyl ester.
Reduction: 3-(2-Chloro-5-hydroxy-phenyl)-propanol.
Substitution: 3-(2-Amino-5-hydroxy-phenyl)-propionic acid ethyl ester.
Applications De Recherche Scientifique
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Bromo-5-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(2-Chloro-5-methoxy-phenyl)-propionic acid ethyl ester
Uniqueness
Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
Clé InChI |
UPXAQVNZWXXFFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=CC(=C1)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














